[(4-fluorophenyl)(1H-imidazol-2-yl)methyl](methyl)amine
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Overview
Description
(4-fluorophenyl)(1H-imidazol-2-yl)methylamine is a chemical compound that features a fluorophenyl group attached to an imidazole ring, which is further connected to a methylamine group. This compound is part of the imidazole family, known for its significant biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agrochemicals, and various industrial applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological properties and are the core of many natural products such as histidine, purine, histamine, and dna-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, such as (4-fluorophenyl)(1H-imidazol-2-yl)methylamine, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may have diverse effects over time.
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(1H-imidazol-2-yl)methylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction where a suitable fluorinated aromatic compound reacts with the imidazole derivative under appropriate conditions.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of (4-fluorophenyl)(1H-imidazol-2-yl)methylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (4-fluorophenyl)(1H-imidazol-2-yl)methylamine, each with distinct chemical and biological properties .
Scientific Research Applications
(4-fluorophenyl)(1H-imidazol-2-yl)methylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-fluorophenyl)(1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
The uniqueness of (4-fluorophenyl)(1H-imidazol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
1-(4-fluorophenyl)-1-(1H-imidazol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-10(11-14-6-7-15-11)8-2-4-9(12)5-3-8/h2-7,10,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDXFNGIDWQMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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